molecular formula C19H15BN2O2 B151611 (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid CAS No. 867044-33-5

(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid

Cat. No. B151611
M. Wt: 314.1 g/mol
InChI Key: RCOAUYBPVRIYBG-UHFFFAOYSA-N
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Description

The compound of interest, (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid, is a boronic acid derivative with a benzimidazole moiety. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related boronic acids and benzimidazole derivatives that can be extrapolated to understand the compound .

Synthesis Analysis

Boronic acids are typically synthesized through reactions involving organoboron compounds. For instance, the synthesis of 2,4,5-triaryl-1H-imidazoles catalyzed by boric acid in aqueous media under ultrasound irradiation is an example of how boronic acids can be used to facilitate the formation of imidazole derivatives . Although the specific synthesis of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid is not detailed, similar methods could potentially be applied, using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of boron complexes can be elucidated through methods such as X-ray structural analysis. For example, the variation of para substituents on tetraaryl-substituted imidazole-boron difluoride complexes has been studied, revealing that the phenyl rings around the central imidazole are significantly twisted . This information suggests that the molecular structure of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid could also exhibit a degree of torsion, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including catalysis. The ortho-substituent on phenylboronic acids has been shown to play a crucial role in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines . This indicates that the substituents on the phenyl rings of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid could influence its reactivity in similar catalytic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be characterized using spectroscopic techniques. Fluorescent boron complexes derived from imidazole derivatives have been studied for their photophysical properties, including quantum yield and Stokes' shift . These properties are influenced by the molecular structure and the nature of the substituents. Therefore, it is reasonable to infer that (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid may also exhibit unique photophysical properties that could be explored for applications such as sensing or imaging.

Scientific Research Applications

Fluorescence and Photophysical Properties

One study focuses on the synthesis and characterization of fluorescent boron complexes, where derivatives similar to (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid were prepared. These compounds showed moderate quantum yields and large Stokes' shifts, indicating potential applications in fluorescence-based technologies (Mukundam et al., 2017).

Relay Fluorescence Probes

Another study synthesized a boronic acid derivative for use as a "on-off-on"-type relay fluorescence probe for Fe3+ and F- ions. This compound exhibited high selectivity and sensitivity, making it suitable for bioimaging and detecting ions in living cells (Selvaraj et al., 2019).

Antimicrobial Activity

A novel series of compounds structurally related to (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid demonstrated antimicrobial activity against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Kunduru et al., 2014).

Biological Activity and Potential in Pharmaceuticals

A study on a boronic ester compound derived from phenyl boronic acid and quercetin revealed significant antioxidant, antibacterial, anticancer, and enzyme inhibition activities. This suggests the potential of similar compounds, including (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid, in pharmaceutical and cosmetic industries (Temel et al., 2022).

Drug Delivery Systems

A study employed a polymeric carrier to encapsulate boronic acid-containing drugs, enhancing pharmacokinetics and reducing off-target effects. This research indicates the potential of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid in drug delivery systems, especially for drugs with rapid excretion rates (Kim et al., 2020).

Safety And Hazards

The compound has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . The hazard classifications are Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

[4-(2-phenylbenzimidazol-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BN2O2/c23-20(24)15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)21-19(22)14-6-2-1-3-7-14/h1-13,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOAUYBPVRIYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631122
Record name [4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid

CAS RN

867044-33-5
Record name [4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Phenyl-1H-benzimidazol-1-yl)phenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an argon atmosphere, 10 g (29 mmol) of 1-(4-bromophenyl)-phenyl-1H-benzimidazole were dissolved into 100 mL of dehydrated THF, and the temperature of the solution was cooled to −78° C. Then, 20 mL of n-butyllithium (in hexane, 1.6 mol/L) were dropped. After the mixture had been stirred at −78° C. for 1 hour, the temperature of the mixture was increased to 0° C. The temperature of the mixture was cooled to −78° C. again, and 9.7 mL (87 mmol) of trimethoxyborane were dropped. The mixture was stirred at −78° C. for 1 hour, and was then stirred at room temperature for 2 hours. 100 mL of 10-mass % hydrochloric acid were added, and the whole was stirred for 1 hour, followed by filtration. The organic layer of the filtrate was washed with a saturated sodium chloride solution and dried with magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by means of silica gel column chromatography to obtain 4.2 g of 4-(2-phenyl-1H-benzimidazol-1-yl)phenylboronic acid (46% yield).
Name
1-(4-bromophenyl)-phenyl-1H-benzimidazole
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Zhang, X Song, H Li, M Cai, Z Bin… - Advanced …, 2018 - Wiley Online Library
Fluorescent organic light‐emitting diodes with thermally activated delayed fluorescent sensitizers (TSF‐OLEDs) have aroused wide attention, the power efficiencies of which, however, …
Number of citations: 70 onlinelibrary.wiley.com

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